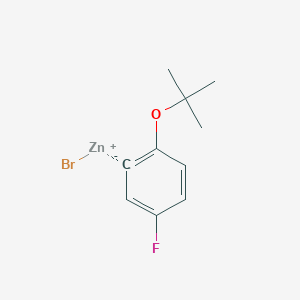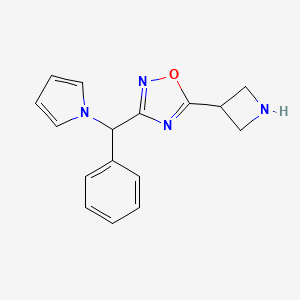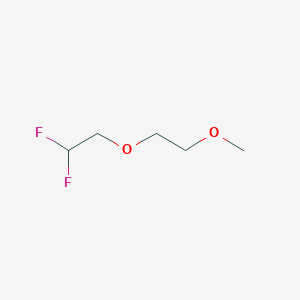
1-(2,2-Difluoroethoxy)-2-methoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethoxy)-2-methoxyethane is an organic compound characterized by the presence of both difluoroethoxy and methoxy functional groups
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethoxy)-2-methoxyethane typically involves the reaction of 2,2-difluoroethanol with methoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the other alcohol to form the ether linkage. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-(2,2-Difluoroethoxy)-2-methoxyethane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy or difluoroethoxy groups with other functional groups using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethoxy)-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism by which 1-(2,2-Difluoroethoxy)-2-methoxyethane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, often leading to inhibition of specific enzymes or modulation of receptor activity. These interactions can alter cellular pathways and biochemical processes, making the compound valuable in drug development and biochemical research .
Comparación Con Compuestos Similares
1-(2,2-Difluoroethoxy)-2-methoxyethane can be compared with other similar compounds, such as:
1,2-Bis(2,2-difluoroethoxy)ethane: This compound has two difluoroethoxy groups and is used in similar applications but may offer different reactivity and properties.
2-(2,2-Difluoroethoxy)ethanol: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Fluorinated Quinolines: These compounds contain fluorine atoms and are used in pharmaceuticals for their enhanced biological activity .
Propiedades
Fórmula molecular |
C5H10F2O2 |
|---|---|
Peso molecular |
140.13 g/mol |
Nombre IUPAC |
1,1-difluoro-2-(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C5H10F2O2/c1-8-2-3-9-4-5(6)7/h5H,2-4H2,1H3 |
Clave InChI |
VQABHEBGQGDJQI-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


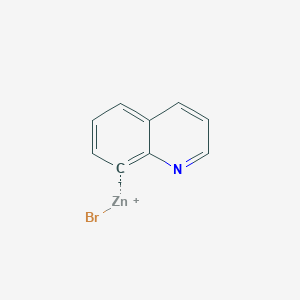
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
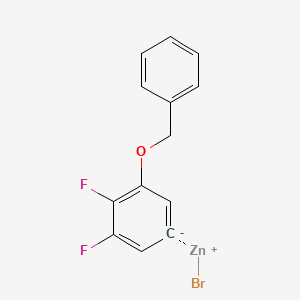
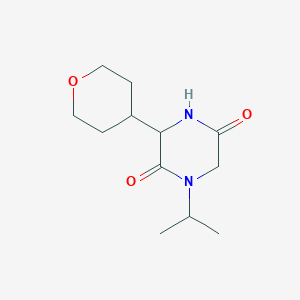
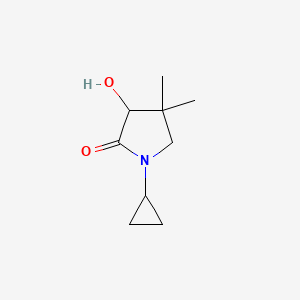
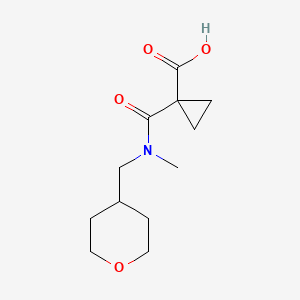
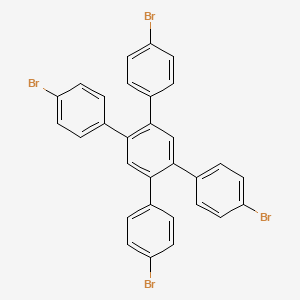
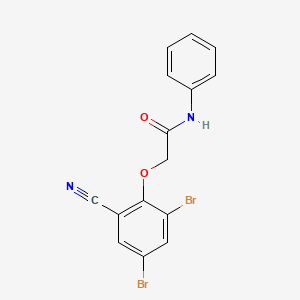
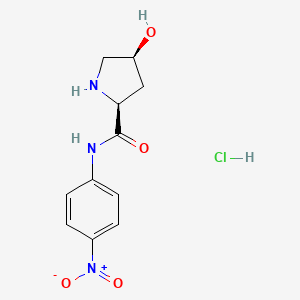
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

